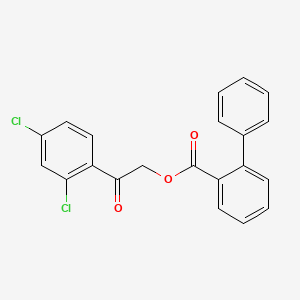
2-(2,4-Dichlorophenyl)-2-oxoethyl biphenyl-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)-2-oxoethyl biphenyl-2-carboxylate is an organic compound characterized by its unique structure, which includes a biphenyl core and a 2,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-2-oxoethyl biphenyl-2-carboxylate typically involves the esterification of biphenyl-2-carboxylic acid with 2-(2,4-dichlorophenyl)-2-oxoethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-2-oxoethyl biphenyl-2-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield biphenyl-2-carboxylic acid and 2-(2,4-dichlorophenyl)-2-oxoethanol.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents
Major Products
Hydrolysis: Biphenyl-2-carboxylic acid and 2-(2,4-dichlorophenyl)-2-oxoethanol
Reduction: 2-(2,4-Dichlorophenyl)-2-hydroxyethyl biphenyl-2-carboxylate
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, 2-(2,4-Dichlorophenyl)-2-oxoethyl biphenyl-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(2,4-Dichlorophenyl)-2-oxoethyl biphenyl-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins that play a role in inflammation, cell proliferation, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-2-oxoethyl benzoate
- 2-(2,4-Dichlorophenyl)-2-oxoethyl phenylacetate
- 2-(2,4-Dichlorophenyl)-2-oxoethyl 4-chlorobenzoate
Uniqueness
Compared to similar compounds, 2-(2,4-Dichlorophenyl)-2-oxoethyl biphenyl-2-carboxylate is unique due to its biphenyl core, which can impart distinct physicochemical properties and biological activities. The presence of the dichlorophenyl group also enhances its reactivity and potential for further functionalization.
Properties
Molecular Formula |
C21H14Cl2O3 |
|---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 2-phenylbenzoate |
InChI |
InChI=1S/C21H14Cl2O3/c22-15-10-11-18(19(23)12-15)20(24)13-26-21(25)17-9-5-4-8-16(17)14-6-2-1-3-7-14/h1-12H,13H2 |
InChI Key |
DMEUDTPITPTFIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)OCC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















